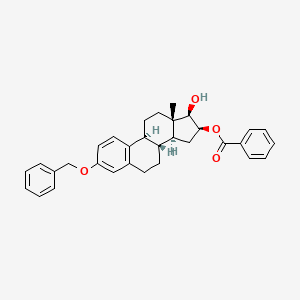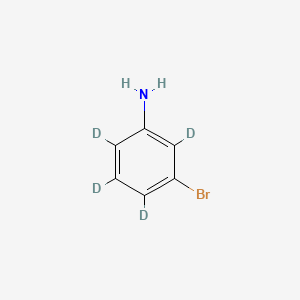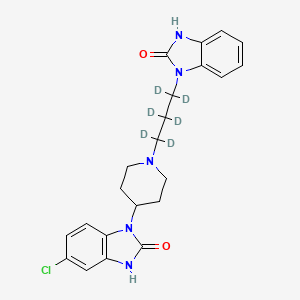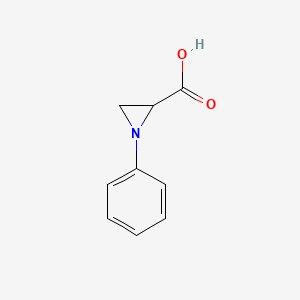
PYRIDOXATIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyridoxatin has been found to have significant antioxidant activity . It can act as a powerful scavenger of iron, which is a key element in the production of reactive oxygen species (ROS). ROS are chemically reactive molecules that can cause damage to cells and tissues, leading to various diseases. By scavenging iron, pyridoxatin can help to mitigate the harmful effects of ROS .
Iron Chelation Therapy
Pyridoxatin has potential applications in iron chelation therapy . Iron overload diseases, such as hereditary hemochromatosis and Friedreich ataxia, can result from a dysfunction in the body’s mechanisms of iron regulation and utilization. Pyridoxatin can bind to excess iron in the body and form a stable, soluble compound that can be excreted, thereby helping to treat iron overload .
Mitigation of Iron Overload Stress
In addition to its role in iron chelation therapy, pyridoxatin can also help to mitigate the stress caused by iron overload . This can be particularly beneficial in conditions where iron overload is a result of treatment for a condition unrelated to iron metabolism, such as blood transfusions in thalassemia patients .
Potential Oral Activity
Unlike desferrioxamine (DFO), the current gold standard for iron overload treatment, pyridoxatin has the advantage of being cell permeable and thus potentially orally active . This means that it could be administered orally, making it a more convenient option for patients .
Antibiotic Activity
Pyridoxatin has been found to have antibiotic activity against certain microorganisms . For example, it has shown activity against Staphylococcus epidermidis, a bacterium that is a common cause of infections in humans .
Production by Marine Fungi
Pyridoxatin is produced by certain marine fungi, such as the Trichoderma sp. strain MF106 . This suggests that it could potentially be sourced sustainably from marine environments .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Pyridoxatin acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .
Biochemical Pathways
Pyridoxatin is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .
Pharmacokinetics
Pyridoxine, a compound similar to Pyridoxatin, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .
Result of Action
The inhibition of MMP-2 by Pyridoxatin can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, Pyridoxatin is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxatin involves the condensation of pyridoxal and hydrazine hydrate, followed by a cyclization reaction to form the final product.", "Starting Materials": [ "Pyridoxal", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Pyridoxal and hydrazine hydrate are mixed together in a solvent, such as ethanol or methanol.", "Step 2: The mixture is heated under reflux for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then subjected to a cyclization reaction using a mild acid catalyst, such as acetic acid or sulfuric acid.", "Step 4: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent, such as diethyl ether or chloroform." ] } | |
Número CAS |
149196-98-5 |
Nombre del producto |
PYRIDOXATIN |
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.337 |
Nombre IUPAC |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
Clave InChI |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)
![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)



![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)